
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is an organic compound that contains a benzenamine group attached to a hexyl chain, which is further linked to a pyrimidinyl group via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Thioether Bond: The initial step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with a thiol compound to form the thioether linkage.
Attachment of the Hexyl Chain:
Formation of the Benzenamine Group: Finally, the benzenamine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group or the thioether linkage.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinyl group or thioether linkage.
Substitution: Halogenated or nitrated derivatives of the benzenamine group.
Scientific Research Applications
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyrimidinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-
Uniqueness
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is unique due to its specific structural features, such as the thioether linkage and the presence of both benzenamine and pyrimidinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90094-34-1 |
|---|---|
Molecular Formula |
C18H25N3S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[6-(4,6-dimethylpyrimidin-2-yl)sulfanylhexyl]aniline |
InChI |
InChI=1S/C18H25N3S/c1-15-14-16(2)21-18(20-15)22-13-9-4-3-8-12-19-17-10-6-5-7-11-17/h5-7,10-11,14,19H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
PXJXGJSPSWHDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCCCNC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
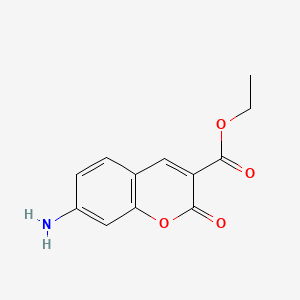
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
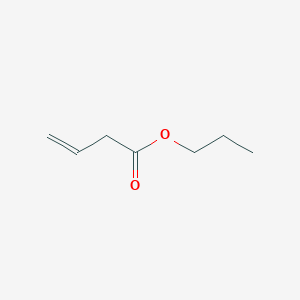
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
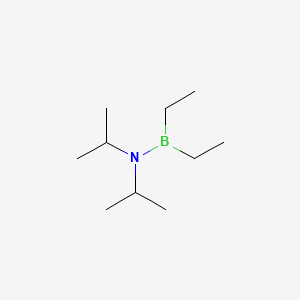
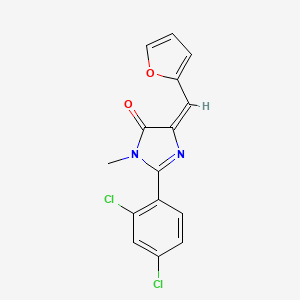
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
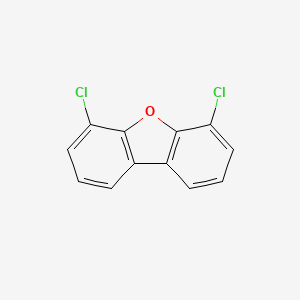
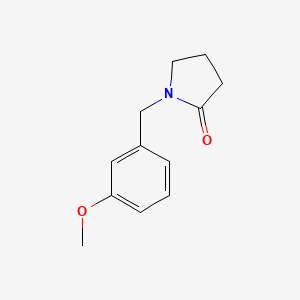
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
